molecular formula C20H16N4O B11471141 2-{4-[2-(1H-Indol-3-yl)ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol

2-{4-[2-(1H-Indol-3-yl)ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol

Cat. No.: B11471141
M. Wt: 328.4 g/mol
InChI Key: AALKBLANLNPFBS-ZHACJKMWSA-N
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Description

2-{4-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-METHYL-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that features an indole moiety, a triazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-METHYL-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carbaldehyde with appropriate triazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-METHYL-1,3,5-TRIAZIN-2-YL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phenol group yields quinones, while substitution reactions on the indole moiety can introduce various functional groups .

Scientific Research Applications

2-{4-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-METHYL-1,3,5-TRIAZIN-2-YL}PHENOL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-METHYL-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. The triazine ring may interact with nucleic acids, affecting gene expression and cellular functions. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    Triazine derivatives: Compounds with similar triazine rings but different substituents.

    Phenol derivatives: Compounds with phenol groups but different additional functional groups.

Uniqueness

2-{4-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-METHYL-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to its combination of an indole moiety, a triazine ring, and a phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

2-[4-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methyl-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C20H16N4O/c1-13-22-19(24-20(23-13)16-7-3-5-9-18(16)25)11-10-14-12-21-17-8-4-2-6-15(14)17/h2-12,21,25H,1H3/b11-10+

InChI Key

AALKBLANLNPFBS-ZHACJKMWSA-N

Isomeric SMILES

CC1=NC(=NC(=N1)C2=CC=CC=C2O)/C=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CC1=NC(=NC(=N1)C2=CC=CC=C2O)C=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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